molecular formula C38H41BF4N2 B1508600 1,3,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL)ethenyl)-3H-indolium tetrafluoroborate CAS No. 246517-73-7

1,3,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL)ethenyl)-3H-indolium tetrafluoroborate

Cat. No.: B1508600
CAS No.: 246517-73-7
M. Wt: 612.6 g/mol
InChI Key: SDMBNWXOOSXOML-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL)ethenyl)-3H-indolium tetrafluoroborate is a useful research compound. Its molecular formula is C38H41BF4N2 and its molecular weight is 612.6 g/mol. The purity is usually 95%.
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Biological Activity

1,3,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL)ethenyl)-3H-indolium tetrafluoroborate is a complex organic compound characterized by its unique structure combining multiple functional groups. This compound's biological activity is primarily attributed to its indole and indolium moieties, which are known for their diverse pharmacological properties.

The molecular formula of this compound is C37H39N2BF4C_{37}H_{39}N_2BF_4, with a molecular weight of approximately 598.52 g/mol. The presence of multiple trimethyl groups and an indole structure enhances its potential biological activity and utility in synthetic applications .

The biological activity of this compound can be explained through its interactions with various biological targets:

  • Electrophilic Aromatic Substitution : The electron-rich indole ring facilitates electrophilic aromatic substitution reactions, potentially leading to the formation of various derivatives with enhanced biological properties.
  • Cell Membrane Penetration : The structural characteristics allow for easy penetration through cell membranes, making it a candidate for targeting intracellular pathways .

Antiviral Activity

Recent studies have shown that derivatives of indole compounds exhibit significant antiviral activities. For instance, related compounds have been found to inhibit viral replication by interfering with the viral life cycle at various stages. The specific antiviral mechanisms often involve the inhibition of viral enzymes or interference with viral entry into host cells .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary results indicate that it may exhibit selective cytotoxicity against certain types of cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents that minimize side effects associated with traditional chemotherapy .

Case Studies

Several studies have investigated the biological activity of related indole derivatives:

  • Study on Indole Derivatives : A study published in Molecules highlighted the synthesis and evaluation of new hybrid derivatives based on indole structures. It was found that these derivatives exhibited varying degrees of cytotoxicity against cancer cell lines and showed potential as anticancer agents .
  • Antiviral Screening : Another research effort focused on the antiviral properties of similar compounds demonstrated that certain modifications in the indole ring significantly enhanced antiviral potency against specific viruses such as influenza and coronaviruses .

Data Tables

Below is a summary table showcasing the biological activities and their corresponding IC50 values for related compounds:

Compound NameBiological ActivityIC50 Value (µM)Reference
Compound AAntiviral15
Compound BCytotoxic (Cancer)10
Compound CAntimicrobial20

Properties

IUPAC Name

1,3,3-trimethyl-2-[2-[2-phenyl-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H41N2.BF4/c1-37(2)30-19-10-12-21-32(30)39(5)34(37)25-23-28-17-14-18-29(36(28)27-15-8-7-9-16-27)24-26-35-38(3,4)31-20-11-13-22-33(31)40(35)6;2-1(3,4)5/h7-13,15-16,19-26H,14,17-18H2,1-6H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMBNWXOOSXOML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4C)(C)C)CCC3)C6=CC=CC=C6)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H41BF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60724876
Record name 1,3,3-Trimethyl-2-(2-{6-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene][3,4,5,6-tetrahydro[1,1'-biphenyl]]-2-yl}ethenyl)-3H-indol-1-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

612.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

246517-73-7
Record name 1,3,3-Trimethyl-2-(2-{6-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene][3,4,5,6-tetrahydro[1,1'-biphenyl]]-2-yl}ethenyl)-3H-indol-1-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL)ethenyl)-3H-indolium tetrafluoroborate
Reactant of Route 2
1,3,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL)ethenyl)-3H-indolium tetrafluoroborate
Reactant of Route 3
1,3,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL)ethenyl)-3H-indolium tetrafluoroborate
Reactant of Route 4
1,3,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL)ethenyl)-3H-indolium tetrafluoroborate
Reactant of Route 5
1,3,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL)ethenyl)-3H-indolium tetrafluoroborate
Reactant of Route 6
1,3,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL)ethenyl)-3H-indolium tetrafluoroborate

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